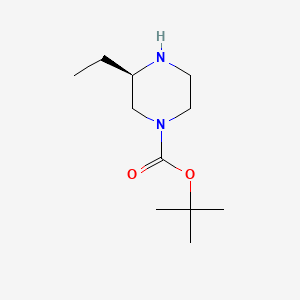

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Descripción general

Descripción

®-tert-butyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in research and development, particularly in the synthesis of pharmaceuticals and other organic compounds.

Métodos De Preparación

The synthesis of ®-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is to react ®-3-ethylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

®-tert-butyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, with reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

®-tert-butyl 3-ethylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Medicine: It serves as a building block in the development of new drugs, especially those targeting the central nervous system and other therapeutic areas.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .

Comparación Con Compuestos Similares

®-tert-butyl 3-ethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity and pharmacokinetics.

tert-butyl 2-ethylpiperazine-1-carboxylate: A structural isomer with the ethyl group at a different position, leading to variations in chemical reactivity and biological effects.

tert-butyl 3-methylpiperazine-1-carboxylate: Another derivative with a methyl group instead of an ethyl group, which can influence its chemical and biological properties.

These comparisons highlight the uniqueness of ®-tert-butyl 3-ethylpiperazine-1-carboxylate in terms of its specific structure and the resulting chemical and biological characteristics.

Actividad Biológica

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine family, which is known for its diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 24820337

- Structure : The compound features a tert-butyl group and an ethyl group attached to a piperazine ring with a carboxylate functional group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives often exhibit activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Target Receptors

- Serotonin Receptors : Compounds similar to this compound have been shown to modulate serotonin receptor activity, particularly the 5-HT1A and 5-HT2A subtypes.

- Dopamine Receptors : The compound may also influence dopamine receptor pathways, which are significant in the treatment of psychiatric disorders.

Biological Activity

The following sections summarize key findings from studies on the biological activity of this compound.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties through their action on serotonin receptors. For instance, studies have demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thereby improving efficacy in mood disorders.

Table 1: Biological Activities of Piperazine Derivatives

Neuroprotective Effects

In addition to mood regulation, this compound has shown promise in neuroprotection. Studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Depression Treatment : A clinical trial involving patients with major depressive disorder showed that a related piperazine compound significantly reduced depressive symptoms compared to a placebo.

- Anxiety Disorders : Another study found that participants treated with a piperazine derivative reported decreased anxiety levels and improved overall well-being after eight weeks of treatment.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the piperazine ring can significantly affect receptor binding affinity and selectivity.

- Pharmacokinetics : Studies assessing the pharmacokinetic profile indicate favorable absorption and distribution characteristics for this compound, suggesting potential for oral bioavailability.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-08-9 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.